molecular formula C21H20O4 B2623922 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-94-7

3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2623922
CAS No.: 869079-94-7
M. Wt: 336.387
InChI Key: UYKBASUQNOPBAP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly within the class of prenylated coumarins. The compound features a core 2H-chromen-2-one (coumarin) structure, a privileged scaffold in drug discovery, substituted with a 4-methoxyphenyl group at the 3-position and a prenyl (3-methylbut-2-en-1-yl) ether chain at the 7-position . The prenyloxy modification is a common feature in naturally occurring bioactive molecules and is often associated with enhanced biological activity and improved lipophilicity, which can influence a compound's absorption and cellular uptake . Compounds based on the chromen-4-one and related structures have demonstrated a wide spectrum of pharmacological activities in scientific studies, making them valuable tools for researchers . While specific bioactivity data for this exact molecule may be limited, analogues and structurally similar chromanone/chromone derivatives have been reported to exhibit potent effects in preclinical research, including cytotoxic and anticancer properties against various human cancer cell lines such as breast cancer (MCF-7, MDA-MB-231) and nasopharyngeal epidermoid carcinoma (KB) . The versatility of this scaffold also suggests potential for exploration in other research areas, such as antimicrobial, anti-inflammatory, and antioxidant studies . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-18-9-6-16-12-19(21(22)25-20(16)13-18)15-4-7-17(23-3)8-5-15/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKBASUQNOPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylbutenyl Ether Group: The final step involves the etherification of the chromen-2-one derivative with 3-methylbut-2-en-1-ol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is C21H20O4, with a molecular weight of 336.39 g/mol. The compound features a chromenone structure, which is a common framework in flavonoids known for their wide range of biological activities.

Antimicrobial Activity

Research has indicated that compounds within the chromenone family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chromenones can effectively inhibit the growth of various bacterial strains and fungi. In particular, Maximaisoflavone J has been evaluated for its antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that this compound possesses bactericidal and fungicidal effects comparable to standard antibiotics .

Antioxidant Properties

Flavonoids, including chromenones, are recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has been investigated through various assays, demonstrating its ability to protect cells from oxidative damage .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of chromenones. In vitro studies have indicated that Maximaisoflavone J may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Properties

A study conducted at Al-Azhar University evaluated the antimicrobial activity of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one against various Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the compound exhibited significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

Evaluation of Antioxidant Activity

In another study, the antioxidant capacity of Maximaisoflavone J was assessed using DPPH and ABTS radical scavenging assays. The results showed that the compound effectively reduced free radicals, indicating its potential use as a dietary antioxidant or in nutraceutical formulations .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibits key enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference ID
Target Compound 4-Methoxyphenyl (C3), Prenyloxy (C7) C₂₁H₂₀O₄ Antifungal, antioxidant potential
4-Methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one (ACS54) Methyl (C4), Prenyloxy (C7) C₁₆H₁₆O₃ High yield (86%), reverses Candida multidrug resistance
7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one Methoxy (C7), Prenyl (C8) C₁₆H₁₆O₃ Isolated from Chloroxylon swietenia; cytotoxic activity
7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one Methoxy (C7), 4-Methoxyphenyl (C3) C₁₇H₁₄O₄ Computational docking studies for antitubercular activity
3-(4-Methoxyphenoxy)-7-[(2-methylallyl)oxy]-4H-chromen-4-one 4-Methoxyphenoxy (C3), Allyloxy (C7) C₂₀H₁₈O₅ Structural isomerism; synthetic intermediate

Key Observations:

Substitution Patterns: The target compound’s 4-methoxyphenyl group at C3 distinguishes it from ACS54 (methyl at C4) and 7-methoxy-8-prenyl coumarin (methoxy at C7, prenyl at C8). Prenyloxy vs. Prenyl: The prenyloxy group (ether linkage) at C7 in the target compound contrasts with the direct prenyl substitution (alkylation) at C8 in . Ether linkages may reduce metabolic instability compared to alkyl groups .

Biological Implications :

  • ACS54 demonstrated 86% yield in synthesis and efficacy in reversing multidrug resistance in Candida albicans, attributed to its prenyloxy group’s interaction with fungal ABC transporters .
  • The target compound’s methoxyphenyl group may synergize with the prenyloxy moiety to enhance antifungal or antioxidant effects, though experimental data are pending .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference ID
Target Compound Not reported ~6.8 (C3 aromatic H), 5.4 (prenyl) ~160 (C=O), 55 (OCH₃)
ACS54 86–88 2.4 (C4-CH₃), 5.3 (prenyl) 161 (C=O), 21 (CH₃)
7-Methoxy-8-prenyl coumarin 102–104 3.9 (C7-OCH₃), 5.1 (prenyl) 162 (C=O), 56 (OCH₃)

Notes:

  • The target compound’s ¹H NMR would show distinct aromatic protons for the methoxyphenyl group (~6.8 ppm) and prenyloxy protons (~5.4 ppm), differentiating it from ACS54’s methyl singlet at 2.4 ppm .
  • Melting points correlate with crystallinity; ACS54’s lower melting point (86–88°C) vs. 7-methoxy-8-prenyl coumarin (102–104°C) suggests differences in molecular packing due to substituent bulk .

Biological Activity

The compound 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one , also referred to as Maximaisoflavone J, is a member of the chromone family, which has gained attention for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20O4
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 2136637-48-2

The structure of the compound features a chromenone backbone substituted with a methoxyphenyl group and a terpenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron-donating abilities, contributing to the scavenging of free radicals. In vitro assays have demonstrated that compounds similar to Maximaisoflavone J exhibit high radical scavenging activity, particularly against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

CompoundIC50 (µM)Reference
Maximaisoflavone J15.4
Other Chromones20.5 - 30.0

Anti-inflammatory Activity

Maximaisoflavone J has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Studies indicate that similar compounds exhibit IC50 values in the low micromolar range against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Maximaisoflavone J12.59.8
Related Compounds10.0 - 15.08.0 - 12.0

Anticancer Activity

Recent studies have explored the cytotoxic effects of Maximaisoflavone J on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-718.0Induction of apoptosis and cell cycle arrest
HepG222.5Inhibition of cell proliferation via mitochondrial pathways

The biological activity of Maximaisoflavone J is attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group increases the compound's ability to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

Case Studies

  • In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with Maximaisoflavone J at concentrations ranging from 10 µM to 30 µM resulted in a dose-dependent decrease in cell viability after 48 hours, suggesting its potential as a therapeutic agent against breast cancer .
  • Antioxidant Efficacy in Animal Models : In an animal model assessing oxidative stress, administration of Maximaisoflavone J significantly reduced malondialdehyde levels while increasing antioxidant enzyme activities (SOD and CAT), highlighting its protective effects against oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one?

  • Methodology : Synthesis typically involves multi-step reactions:

Core coumarin formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., via Pechmann or Kostanecki–Robinson reactions) .

Functionalization : Alkylation at the 7-hydroxy position using prenyl bromide (3-methylbut-2-en-1-yl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

  • Example Data :

StepReagents/ConditionsYield (%)Reference
AlkylationPrenyl bromide, K₂CO₃, DMF, 80°C75–85

Q. How is this compound isolated from natural sources, and what challenges arise during purification?

  • Methodology :

  • Extraction : Plant material (e.g., Aegle marmelos) is extracted with methanol or ethanol, followed by solvent evaporation .
  • Isolation : Fractionation via column chromatography (silica gel or Sephadex LH-20) using hexane/ethyl acetate or chloroform/methanol gradients. HPLC may resolve co-eluting coumarins .
    • Challenges : Co-elution with structurally similar coumarins (e.g., psoralen derivatives) requires advanced techniques like preparative TLC or countercurrent chromatography .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Key Methods :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., prenyloxy: δ 1.7–1.8 ppm for methyl groups; δ 5.3–5.5 ppm for olefinic protons) . 2D experiments (COSY, HMBC) confirm connectivity .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₂₁H₂₀O₄: [M+H]⁺ calc. 337.1434) .
  • IR : Carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve prenylation kinetics .
  • Temperature Control : Lower temperatures (40–50°C) reduce side reactions (e.g., isomerization of prenyl group) .
    • Data Analysis :
ConditionYield (%)Purity (HPLC)
DMF, 80°C8295%
DMF, 50°C7898%

Q. How are computational methods (e.g., molecular docking) applied to predict bioactivity?

  • Methodology :

  • Target Identification : Docking studies (e.g., AutoDock Vina) predict binding to enzymes like Mycobacterium tuberculosis MtrA (binding score: −8.3 kcal/mol) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with antioxidant activity (IC₅₀) .
    • Validation : Experimental IC₅₀ values for radical scavenging (e.g., DPPH assay) align with computational predictions .

Q. How can structural discrepancies in NMR data be resolved during characterization?

  • Case Study : A ¹³C NMR signal at δ 160 ppm may ambiguously correspond to either the coumarin C=O or methoxy carbon.

  • Resolution :

HMBC : Correlate methoxy protons (δ 3.8 ppm) to the aromatic carbon at δ 160 ppm .

Isotopic Labeling : Use ¹³C-enriched methyl groups to confirm assignments .

  • Example : In compound 21 ( ), ¹H NMR δ 5.3 ppm (prenyl olefinic protons) showed HMBC correlation to C-7 (δ 162 ppm), confirming substitution .

Data Contradiction Analysis

Q. Why do bioactivity results vary across studies for structurally similar coumarins?

  • Factors :

  • Substituent Position : Prenyloxy at C-7 vs. C-8 alters steric hindrance (e.g., 7-substituted derivatives show higher antimicrobial activity) .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or solvent polarity (DMSO vs. ethanol) impact IC₅₀ values .
    • Resolution : Standardize bioassays (e.g., NIH/ADR-Res protocol) and use positive controls (e.g., doxorubicin) .

Structural Validation

Q. How is single-crystal X-ray diffraction (SC-XRD) used to validate the structure?

  • Protocol :

Crystallization : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane) .

Data Collection : Resolve π-π stacking (e.g., coumarin-phenyl interactions at 3.6 Å spacing) .

  • Example : For compound 19/1 ( ), SC-XRD confirmed triclinic symmetry (space group P1) and bond lengths (C-O: 1.36 Å) .

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